molecular formula C11H15Cl2NO3 B6332109 tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1239320-10-5

tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No. B6332109
CAS RN: 1239320-10-5
M. Wt: 280.14 g/mol
InChI Key: CPZZCFVEDCOFAH-UHFFFAOYSA-N
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Description

“tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate” is a chemical compound with the molecular formula C11H15Cl2NO3 . It is used as a reagent in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of “tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate” involves the reaction of butyl-5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester with zinc powder and ammonium chloride in methanol . The reaction is carried out at room temperature for 18 hours under nitrogen .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate” consists of a spirocyclic system with a seven-membered ring fused to a three-membered ring . The seven-membered ring contains two chlorine atoms, an oxygen atom, and a nitrogen atom .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of reactive sites such as the carbonyl group and the nitrogen atom in the seven-membered ring . It can be used as a reagent in the synthesis of γ-butyrolactone derivatives via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 280.15 g/mol . It has a high gastrointestinal absorption and is BBB permeant . It has a Log Po/w value of 1.3, indicating its lipophilicity . It is very soluble in water with a solubility of 12.3 mg/ml .

Scientific Research Applications

Synthesis and Derivative Applications

Spirocyclic compounds like tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate offer versatile frameworks for developing novel chemical entities. Meyers et al. (2009) describe scalable synthetic routes for similar bifunctional spirocyclic compounds, highlighting their utility in deriving novel compounds with potential in chemical space exploration complementary to traditional piperidine systems (M. J. Meyers et al., 2009). This synthesis flexibility suggests that tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate could serve as a precursor for various chemical syntheses and modifications.

Enantioselective Synthesis and Medicinal Chemistry Applications

The compound's relevance is further exemplified by López et al. (2020), who detailed an enantioselective approach to synthesizing 4-substituted proline scaffolds from similar spirocyclic compounds. Their work underlines the importance of these compounds in medicinal chemistry, especially in the synthesis of antiviral agents like ledipasvir (B. López et al., 2020). This suggests potential applications of tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in the development of new therapeutic agents.

Innovative Synthesis Techniques and Chemical Transformations

Research by Moskalenko and Boev (2012) on the synthesis of spirocyclic 3-oxotetrahydrofurans demonstrates innovative approaches to creating biologically active heterocyclic compounds from spirocyclic precursors. Their work on reactions involving tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate illustrates the compound's potential in generating diverse heterocyclic structures (A. I. Moskalenko & V. Boev, 2012). This highlights the potential for tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in facilitating novel chemical transformations.

Safety And Hazards

The compound is classified as a warning signal word . It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

The compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems . This suggests potential future directions in the development of new pharmaceuticals .

properties

IUPAC Name

tert-butyl 7,7-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO3/c1-9(2,3)17-8(16)14-5-10(6-14)4-7(15)11(10,12)13/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZZCFVEDCOFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C2(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Synthesis routes and methods I

Procedure details

28.42 mL (254.65 mmol) of trichloroacetyl chloride dissolved in 70 mL of dimethoxyethane are added dropwise, at 0° C., to a mixture containing 7.98 g (47.16 mol) of tert-butyl 3-methyleneazetidine-1-carboxylate (WO 2008/124 085) and 36.48 g (282.94 mmol) of zinc-copper amalgam suspended in 200 mL of ether. The reaction medium is stirred at room temperature for 12 hours. The mixture is then poured portionwise into a sodium carbonate solution at 0° C. The solution obtained is filtered through Celite and rinsed thoroughly with water and ether. The aqueous phase is then separated out and extracted several times with ether. The combined organic phases are dried over sodium sulfate and the filtrate is concentrated under reduced pressure. After evaporating off the solvent, the product obtained, in the form of a brown oil, is used without further purification in the following step.
Quantity
28.42 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
7.98 g
Type
reactant
Reaction Step Two
[Compound]
Name
zinc-copper amalgam
Quantity
36.48 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Under an inert atmosphere, 7.728 g (118.19 mmoles) of zinc in nanopowder form are suspended in 100 ml of diethyl ether. 5.00 g (29.55 mmoles) of tert-butyl 3-methylene-azetidine-1-carboxylate (WO 2008124085) are added, then the medium is cooled to 10° C. A solution of 6.60 ml (59.09 mmoles) of trichloroacetyl chloride in ml of 1,2-dimethoxyethane is added drop by drop while maintaining the temperature of the reaction medium between 26 and 30° C. After stirring for 14 hrs at ambient temperature, the medium is filtered over celite, the celite is copiously rinsed with diethyl ether and the filtrate is partially concentrated under reduced pressure. The crude reaction product thus obtained is used as such in the following stage.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
7.728 g
Type
catalyst
Reaction Step Four

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